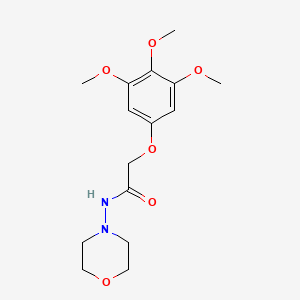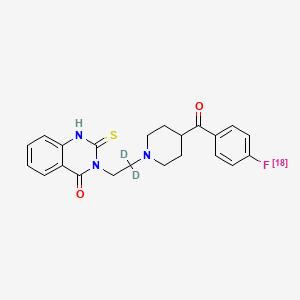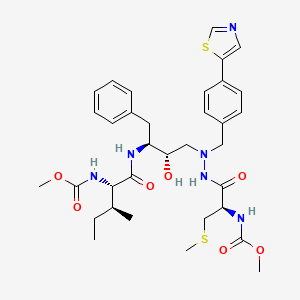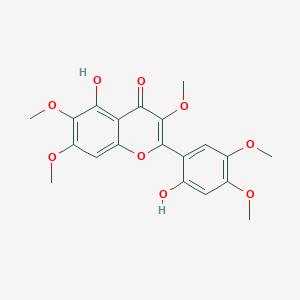
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C8H17N3O·HCl. It is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hydantoin and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction. The product is then isolated and purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically obtained in crystalline form and subjected to rigorous quality control measures.
化学反应分析
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with carboxyl groups in proteins and other biomolecules, leading to the formation of stable complexes. This interaction can affect the function and activity of the target molecules, making it useful in various biochemical applications.
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is similar in structure and function, often used as a coupling agent in peptide synthesis.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in organic synthesis for similar purposes.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific structure, which allows it to form stable complexes with biomolecules. This property makes it particularly valuable in biochemical and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to form stable complexes with biomolecules make it a valuable tool in research and industry.
属性
CAS 编号 |
86503-25-5 |
|---|---|
分子式 |
C8H16ClN3O2 |
分子量 |
221.68 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H |
InChI 键 |
YKJSEDJTRRYDHN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)CNC1=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




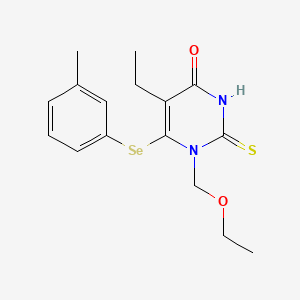
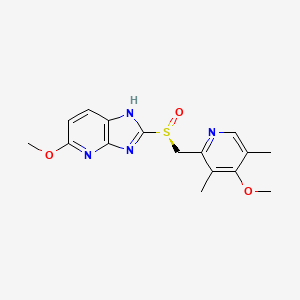
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
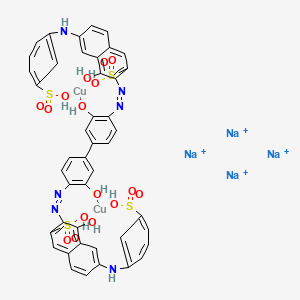


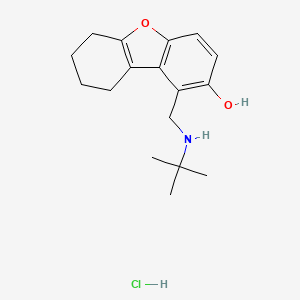
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
